![molecular formula C13H13N3O4 B1607280 Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate CAS No. 306935-65-9](/img/structure/B1607280.png)
Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate
Overview
Description
Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate, also known as ODQ, is a chemical compound that has gained attention in scientific research due to its unique properties. ODQ is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in the regulation of various physiological processes.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- The compound is utilized in the synthesis of pharmacologically active indoles, demonstrating its utility in creating complex organic molecules with potential biological activities. The process involves formylation, treatment with ethyl cyanoacetate, and reactions with hydrazine hydrate, urea, thiourea, and malononitrile to produce various derivatives. These derivatives exhibit diverse biological activities, including anti-inflammatory, ulcerogenic, and antispasmodic properties (Hishmat et al., 1999).
- Research on oxidative photochemical cyclization of certain derivatives highlights an innovative method for synthesizing benzo[a]carbazoles, showcasing the compound's role in facilitating complex chemical transformations. This method leverages CuBr2 to prompt transformations under conditions where conventional methods are ineffective (Li et al., 2015).
Pharmacological Applications
- A series of ethyl 5-hydroxyindole-3-carboxylates was designed, synthesized, and evaluated for their anti-hepatitis B virus (HBV) activities. Among these, certain compounds displayed significant anti-HBV activity, surpassing the positive control lamivudine, highlighting the potential of Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate derivatives in antiviral research (Zhao et al., 2006).
Material Science
- The synthesis of novel compounds involving Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-E]indole-8-carboxylate and their optical properties have been explored, contributing to the understanding of how such compounds interact with light. This research could inform the development of new materials for optical applications, including sensors and organic electronic devices (Jiang et al., 2012).
properties
IUPAC Name |
ethyl 6-methoxy-7-methylpyrrolo[2,3-g][2,1,3]benzoxadiazole-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-4-19-13(17)10-7(2)16(18-3)9-6-5-8-12(11(9)10)15-20-14-8/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKWSUXJYJABCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C3=NON=C3C=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351570 | |
Record name | Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306935-65-9 | |
Record name | Ethyl 6-methoxy-7-methyl-6H-pyrrolo[3,2-e]-2,1,3-benzoxadiazole-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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